molecular formula C76H142O15 B12684308 Sucrose tetrapalmitate CAS No. 29063-59-0

Sucrose tetrapalmitate

Cat. No.: B12684308
CAS No.: 29063-59-0
M. Wt: 1295.9 g/mol
InChI Key: XOMOECRKARFUKZ-DNOFMLLBSA-N
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Description

Sucrose tetrapalmitate is a chemical compound derived from sucrose and palmitic acid. It is an ester formed by the esterification of sucrose with palmitic acid. The molecular formula of this compound is C76H142O15, and it is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose tetrapalmitate can be synthesized through the transesterification reaction of sucrose with fatty acid methyl esters, such as methyl palmitate. This reaction typically involves the use of a catalyst, such as potassium carbonate, and is carried out at elevated temperatures ranging from 100 to 140°C . The reaction conditions, including the concentration of the emulsifier and the catalyst, play a crucial role in determining the yield and selectivity of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves solvent-free reactive systems to enhance the efficiency and sustainability of the process. The use of commercial emulsifiers as compatibility agents and the optimization of reaction parameters, such as temperature and catalyst concentration, are essential for achieving high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Sucrose tetrapalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose tetrapalmitate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can enhance the absorption of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monopalmitate
  • Sucrose dipalmitate
  • Sucrose tripalmitate
  • Sucrose octaacetate
  • Sucrose laurate

Comparison

Sucrose tetrapalmitate is unique among sucrose esters due to its higher degree of esterification, which imparts distinct physicochemical properties. Compared to sucrose monopalmitate, dipalmitate, and tripalmitate, this compound has a higher hydrophobicity, making it more effective as a surfactant and emulsifier . Additionally, its multiple ester groups provide enhanced stability and functionality in various applications .

Properties

CAS No.

29063-59-0

Molecular Formula

C76H142O15

Molecular Weight

1295.9 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1

InChI Key

XOMOECRKARFUKZ-DNOFMLLBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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